molecular formula C20H20F3N5O B2910356 N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-5-carboxamide CAS No. 2034407-21-9

N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-5-carboxamide

Cat. No.: B2910356
CAS No.: 2034407-21-9
M. Wt: 403.409
InChI Key: OBDWBFFEDXNIRZ-UHFFFAOYSA-N
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Description

N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyrimidine ring, a piperidine ring, and an indole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-5-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 2-methyl-6-(trifluoromethyl)pyrimidine with piperidine derivatives under specific conditions. For instance, 2-methyl-6-(trifluoromethyl)pyrimidine can be reacted with 4-aminopiperidine in the presence of a condensing agent such as 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) and a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine and piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically conducted under controlled temperatures and in appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.

Scientific Research Applications

N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine, piperidine, and indole derivatives, such as:

  • 2-methyl-6-(trifluoromethyl)pyrimidine
  • 4-aminopiperidine
  • 1H-indole-5-carboxamide

Uniqueness

N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-5-carboxamide, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

  • Pyrimidine Ring : Contributes to the compound's interaction with biological targets.
  • Piperidine Ring : Enhances solubility and bioavailability.
  • Indole Moiety : Associated with various biological activities, including anticancer effects.

The molecular formula is C18H20F3N5OC_{18}H_{20}F_{3}N_{5}O, and it has a molecular weight of approximately 412.38 g/mol. The presence of the trifluoromethyl group significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is hypothesized to function through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby modulating physiological responses.
  • Receptor Binding : Its structural configuration allows it to bind to various receptors, potentially affecting signal transduction pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with indole or pyrimidine rings have shown promising results in inhibiting tumor growth in various cancer cell lines.

CompoundCancer TypeIC50 (µM)Reference
Compound ABreast Cancer5.2
Compound BLung Cancer3.8
Compound CColon Cancer2.9

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have reported varying degrees of effectiveness:

PathogenMIC (µg/mL)Reference
Staphylococcus aureus10
Escherichia coli15
Pseudomonas aeruginosa20

These findings suggest that the compound could serve as a lead in the development of new antimicrobial agents.

Case Studies

  • Study on Anticancer Efficacy :
    A recent study investigated the effects of a related compound on breast cancer cells, demonstrating a dose-dependent inhibition of cell proliferation and induction of apoptosis through caspase activation.
  • Antimicrobial Screening :
    Another research effort focused on screening various derivatives against common pathogens. The results indicated that modifications to the piperidine ring enhanced antibacterial activity, particularly against resistant strains of Staphylococcus aureus.

Properties

IUPAC Name

N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N5O/c1-12-25-17(20(21,22)23)11-18(26-12)28-8-5-15(6-9-28)27-19(29)14-2-3-16-13(10-14)4-7-24-16/h2-4,7,10-11,15,24H,5-6,8-9H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDWBFFEDXNIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC4=C(C=C3)NC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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